
グリコケノデオキシコール酸
概要
説明
グリコケノデオキシコール酸は、ケノデオキシコール酸とグリシンが肝臓で結合して生成される胆汁酸であり、通常はナトリウム塩として存在します . これは、吸収のために脂肪を可溶化するための洗剤として作用し、それ自体も吸収されます . この化合物は、食事性脂肪の消化と吸収に重要な役割を果たしています。
科学的研究の応用
Glycochenodeoxycholic acid has a wide range of applications in scientific research:
作用機序
グリコケノデオキシコール酸は、腸での吸収のために脂肪を可溶化する洗剤として作用します . これは、ファルネソイドX受容体(FXR)やGタンパク質共役型胆汁酸受容体1(TGR5)などの胆汁酸受容体と相互作用し、さまざまな代謝経路を調節します . これらの相互作用は、脂質恒常性の維持とグルコース代謝の調節に重要な役割を果たします .
類似化合物:
ケノデオキシコール酸: グリコケノデオキシコール酸が由来する親化合物.
グリココール酸: コール酸とグリシンが抱合して生成される別の胆汁酸.
タウロケノデオキシコール酸: ケノデオキシコール酸とタウリンが抱合して生成される胆汁酸.
独自性: グリコケノデオキシコール酸は、グリシンとの特異的な抱合によって、その溶解性と吸収特性に影響を与え、独自性を持ちます . この独特の構造により、食事性脂肪の消化と吸収において特殊な役割を果たすことができます .
生化学分析
Biochemical Properties
Glycochenodeoxycholic acid acts as a detergent to solubilize fats for absorption . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7-alpha-hydroxysteroid dehydrogenase, which is involved in its metabolism . Glycochenodeoxycholic acid also interacts with proteins involved in bile acid transport and signaling, such as the bile salt export pump (BSEP) and the farnesoid X receptor (FXR). These interactions are essential for the regulation of bile acid homeostasis and lipid metabolism.
Cellular Effects
Glycochenodeoxycholic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycochenodeoxycholic acid can induce apoptosis in hepatocytes by modulating intracellular protein kinase C (PKC) activity . It also affects the expression of genes involved in lipid metabolism and inflammation, thereby influencing cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, glycochenodeoxycholic acid exerts its effects through several mechanisms. It binds to and activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . This activation leads to the inhibition of bile acid synthesis and the promotion of bile acid excretion. Glycochenodeoxycholic acid also interacts with other nuclear receptors and signaling pathways, such as the G-protein-coupled bile acid receptor (TGR5), to modulate cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycochenodeoxycholic acid can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to glycochenodeoxycholic acid can lead to sustained activation of FXR and other signaling pathways, resulting in long-term changes in gene expression and cellular metabolism . Additionally, glycochenodeoxycholic acid can undergo degradation over time, which may affect its potency and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of glycochenodeoxycholic acid vary with different dosages in animal models. At low doses, it can promote lipid absorption and improve metabolic health. At high doses, glycochenodeoxycholic acid can induce toxicity and adverse effects, such as liver fibrosis and inflammation . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
Glycochenodeoxycholic acid is involved in several metabolic pathways. It is synthesized in the liver from chenodeoxycholic acid and glycine and is subsequently conjugated with taurine or glycine to form bile salts . These bile salts are then secreted into the bile and play a crucial role in the digestion and absorption of dietary fats. Glycochenodeoxycholic acid also interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes, which further modify its structure and function.
Transport and Distribution
Glycochenodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported by the bile salt export pump (BSEP) from hepatocytes into the bile . Additionally, glycochenodeoxycholic acid can bind to proteins such as albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of glycochenodeoxycholic acid is primarily within the endoplasmic reticulum and the bile canaliculi of hepatocytes. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of glycochenodeoxycholic acid within these subcellular compartments is essential for its activity and function in bile acid metabolism and lipid digestion.
準備方法
合成経路と反応条件: グリコケノデオキシコール酸は、肝臓においてケノデオキシコール酸とグリシンとの抱合によって合成されます . この反応には、ケノデオキシコール酸のカルボキシル基とグリシンのアミノ基の間のアミド結合の形成が含まれます。
工業生産方法: グリコケノデオキシコール酸の工業生産は、通常、動物源からの胆汁酸の抽出と精製を行い、続いて制御された条件下でグリシンとの化学的抱合を行います . 液体クロマトグラフィーや質量分析などの高度な技術を使用して、最終製品の純度と品質を保証しています .
化学反応の分析
反応の種類: グリコケノデオキシコール酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応により、酸化された誘導体の生成につながることがあります。
還元: 還元反応は、分子に存在するヒドロキシル基を変換することができます。
置換: ヒドロキシル基またはカルボキシル基で置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アシルクロリドやハロアルカンなどの試薬が、置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、グリコケノデオキシコール酸のさまざまな酸化された、還元された、置換された誘導体が含まれます .
4. 科学研究への応用
グリコケノデオキシコール酸は、科学研究において幅広い応用範囲を持っています。
類似化合物との比較
Chenodeoxycholic Acid: The parent compound from which glycochenodeoxycholic acid is derived.
Glycocholic Acid: Another bile salt formed by the conjugation of cholic acid with glycine.
Taurochenodeoxycholic Acid: A bile salt formed by the conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid is unique due to its specific conjugation with glycine, which influences its solubility and absorption properties . This distinct structure allows it to play a specialized role in the digestion and absorption of dietary fats .
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-GYPHWSFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020165 | |
| Record name | Glycochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chenodeoxycholic acid glycine conjugate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00315 mg/mL | |
| Record name | Glycochenodeoxycholic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chenodeoxycholic acid glycine conjugate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
640-79-9 | |
| Record name | Glycochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycochenodeoxycholic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chenodeoxycholic acid glycine conjugate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research papers primarily focus on the biological activity and implications of GCDCA rather than its material compatibility and stability in a broader material science context.
ANone: GCDCA is a bile acid and does not possess inherent catalytic properties like enzymes. Its role in biological systems revolves around facilitating digestion and absorption of fats and fat-soluble vitamins, as well as influencing signaling pathways.
A: While the provided abstracts don't mention specific computational studies on GCDCA, computational techniques like molecular docking and molecular dynamics simulations can be valuable tools to explore its interactions with targets like the Tissue Factor:Factor VIIa complex or the murine norovirus capsid protein [, ].
ANone: While the provided abstracts don't explicitly focus on the dissolution and solubility of GCDCA, these physicochemical properties can significantly impact its bioavailability and biological activity. Factors like pH, presence of bile salts, and lipid composition of the surrounding environment can influence GCDCA's solubility and, consequently, its absorption and distribution within the body.
A: Validation of analytical methods for GCDCA, like those employing HPLC or RIA [, ], typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantification limit. These validation steps ensure the reliability and reproducibility of the analytical data generated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


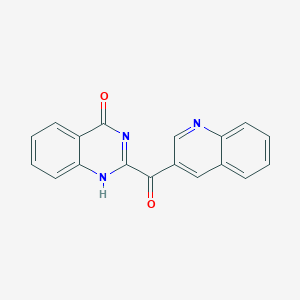
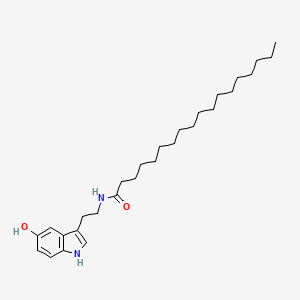
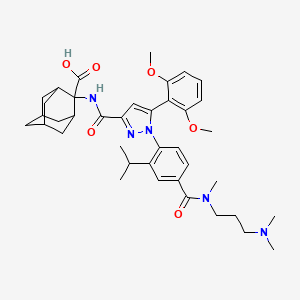
![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

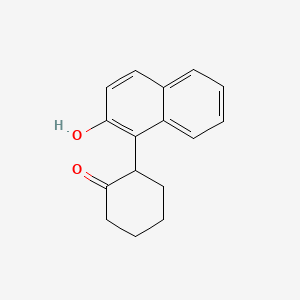


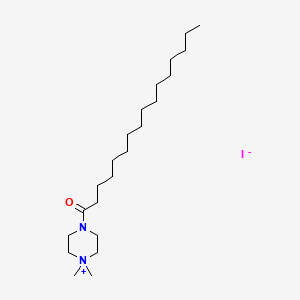
![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

